2,6-Dimethyl-2,5-heptadien-4-one

Descripción

Phorone is a dialkenyl ketone.

Structure

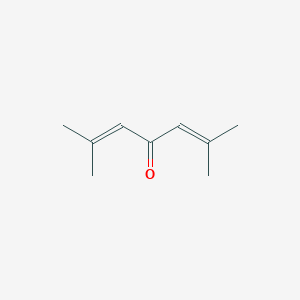

2D Structure

Propiedades

IUPAC Name |

2,6-dimethylhepta-2,5-dien-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-7(2)5-9(10)6-8(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZWHHIREPJPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O, Array | |

| Record name | PHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021584 | |

| Record name | Phorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phorone appears as a yellowish liquid with a solvent-like odor. Combustible but difficult to ignite. Used as a solvent for lacquers and coatings., Yellow liquid or yellowish-green solid; mp = 28 deg C; [Merck Index] Clear dark yellow liquid; mp = 23-26 deg C; [Sigma-Aldrich MSDS], YELLOW-TO-GREEN LIQUID OR CRYSTALS. | |

| Record name | PHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

198 °C | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

185 °F (NFPA, 2010), 85 °C o.c. | |

| Record name | PHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: poor | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.9 | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.8 | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.38 [mmHg], Vapor pressure, Pa at 20 °C: 51 | |

| Record name | Phorone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

504-20-1 | |

| Record name | PHORONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12375 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phorone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHORONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PHORONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38718 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Heptadien-4-one, 2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phorone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylhepta-2,5-dien-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHORONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F20OEI0MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

28 °C | |

| Record name | PHORONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1157 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Contextualizing 2,6 Dimethyl 2,5 Heptadien 4 One Within Dienone Chemistry

Dienones are a class of organic compounds that contain a ketone functional group and two carbon-carbon double bonds. The conjugated system of alternating double and single bonds in dienones results in delocalized π-electrons across the carbon chain and the carbonyl group. This electron delocalization imparts unique chemical reactivity and spectroscopic properties to these molecules.

2,6-Dimethyl-2,5-heptadien-4-one is a symmetrical dienone where the ketone is conjugated with two carbon-carbon double bonds. The presence of two methyl groups on the second and sixth carbon atoms sterically hinders the molecule and also influences its electronic properties through inductive effects. This specific structure dictates its reactivity, particularly in addition reactions and its behavior as a ligand in organometallic chemistry.

Historical Perspectives on Complex Synthetic Pathways and Early Reactivity Investigations

The primary and historically significant method for synthesizing 2,6-Dimethyl-2,5-heptadien-4-one is the self-condensation of acetone (B3395972). This reaction is typically carried out under acidic or basic conditions. From a reactivity standpoint, as a ketone, it readily reacts with a variety of acids and bases, which can lead to the liberation of heat and flammable gases like hydrogen. smolecule.com Early investigations also noted its violent reactions with compounds such as aldehydes and strong oxidizing agents. smolecule.com The purification of the compound can be achieved through repeated crystallization from ethanol. chemdad.com

Current Research Trajectories and Emerging Areas for 2,6 Dimethyl 2,5 Heptadien 4 One

Catalytic Condensation Reactions for this compound Formation

The formation of this compound is often achieved through condensation reactions. These reactions can be catalyzed by acids or bases, or they can occur on the surface of heterogeneous catalysts.

Acid-Catalyzed Condensation Pathways: Mechanism and Stereochemical Control

Acid-catalyzed aldol (B89426) condensations are a classic method for forming α,β-unsaturated ketones. tcu.eduyoutube.com In the case of this compound, the reaction involves the self-condensation of acetone or a crossed aldol condensation between acetone and isobutyraldehyde (B47883). The mechanism proceeds through several key steps:

Enol Formation: An acid catalyst protonates the carbonyl oxygen of an acetone molecule, increasing the acidity of the α-hydrogens. A weak base (like another acetone molecule or the conjugate base of the acid) then removes an α-hydrogen to form an enol intermediate. tcu.edumasterorganicchemistry.com

Nucleophilic Attack: The enol, acting as a nucleophile, attacks the protonated carbonyl carbon of a second acetone molecule. youtube.com

Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration under acidic conditions, a process favored by the formation of a conjugated system. The hydroxyl group is protonated to form a good leaving group (water), which is then eliminated to yield the α,β-unsaturated ketone. youtube.commasterorganicchemistry.com

Stereochemical control in these reactions can be challenging. The formation of the enol can lead to different geometric isomers (E/Z), which can influence the stereochemistry of the subsequent addition step. However, for a symmetrical ketone like acetone, this is not a factor. In crossed aldol reactions, the stereochemical outcome is more complex and depends on the specific reactants and reaction conditions.

Base-Catalyzed Condensation Approaches: Specific Reagent Efficacy and Reaction Kinetics

Base-catalyzed aldol condensations provide an alternative and often more common route to this compound. tcu.edu The general mechanism involves the following:

Enolate Formation: A base, such as hydroxide (B78521) or an alkoxide, removes an α-hydrogen from an acetone molecule to form a resonance-stabilized enolate ion. tcu.eduncert.nic.in

Nucleophilic Addition: The enolate anion, a potent nucleophile, attacks the electrophilic carbonyl carbon of another acetone molecule. youtube.com This leads to the formation of a β-hydroxy ketone after protonation. tcu.edu

Dehydration: The β-hydroxy ketone can then be dehydrated to the α,β-unsaturated ketone, often promoted by heat. masterorganicchemistry.com This step proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, where the α-hydrogen is removed to form an enolate, which then expels the hydroxide leaving group. masterorganicchemistry.com

One specific and effective method is the sodium isopropoxide-mediated synthesis . Sodium isopropoxide is a strong base that can efficiently generate the enolate of acetone, driving the condensation reaction forward. The reaction kinetics are influenced by the concentration of the base and the reactants. High concentrations of the base can accelerate the initial deprotonation step. youtube.com

| Catalyst System | Reactants | Key Features | Reference |

| Acid (e.g., H₂SO₄) | Acetone | Enol intermediate, dehydration to form conjugated system. | tcu.eduyoutube.com |

| Base (e.g., NaOH) | Acetone | Enolate intermediate, dehydration often requires heat. | tcu.eduncert.nic.in |

| Sodium Isopropoxide | Acetone | Strong base, efficient enolate formation. |

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysts offer advantages in terms of separation and reusability. For the synthesis of this compound, several solid catalysts have been investigated.

Zeolites: These microporous aluminosilicate (B74896) minerals can act as solid acid catalysts. The acidic sites within the zeolite framework can facilitate the aldol condensation of acetone. The shape selectivity of zeolites can also influence the product distribution. For instance, HZSM-5 zeolites have been shown to be effective catalysts for the condensation of isobutyraldehyde with tert-butyl alcohol, a reaction that shares mechanistic similarities with the synthesis of phorone derivatives. researchgate.net The acidity and channel structure of the zeolite are crucial for its catalytic activity and selectivity. researchgate.net

Mg-Al Mixed Oxides: These materials, often derived from the calcination of hydrotalcites, possess both acidic and basic sites, making them effective catalysts for aldol condensations. researchgate.net The basic sites can abstract the α-hydrogen to form the enolate, while the acidic sites can activate the carbonyl group of the other reactant. The ratio of Mg to Al can be tuned to optimize the acid-base properties and, consequently, the catalytic performance. researchgate.net

| Catalyst | Description | Advantages | Reference |

| Zeolites (e.g., HZSM-5) | Microporous aluminosilicates with acidic sites. | Shape selectivity, reusability, high thermal stability. | researchgate.net |

| Mg-Al Mixed Oxides | Derived from hydrotalcites, possess both acidic and basic sites. | Tunable acid-base properties, high surface area. | researchgate.net |

Alternative Synthetic Routes to this compound

Beyond condensation reactions, other synthetic strategies have been explored for the preparation of this compound.

Nitroso Compound Degradation Protocols

The synthesis of ketones from the degradation of certain nitroso compounds is a known transformation. While direct synthesis of this compound from a nitroso precursor is not extensively documented in readily available literature, the general principle involves the conversion of a C-nitroso compound to a carbonyl group. This can sometimes occur through isomerization of the nitroso compound to an oxime, followed by hydrolysis. nih.gov For instance, primary and secondary nitrosoalkanes can isomerize to their corresponding oximes. nih.gov

Epoxide Rearrangement Strategies

The rearrangement of epoxides can lead to the formation of carbonyl compounds. While a direct, single-step synthesis of this compound from a specific epoxide is not a commonly cited method, multistep sequences involving epoxide intermediates are plausible. For example, the synthesis of a related epoxy cyclohexenone derivative involved the reductive cleavage of an epoxide ring, followed by other transformations. rsc.org Such strategies highlight the versatility of epoxides as synthetic intermediates that can be manipulated to generate various functional groups, including ketones.

Reactivity and Reaction Mechanisms of this compound Transformations

The reactivity of this compound is largely dictated by the presence of the α,β-unsaturated ketone functional group and the two alkene moieties. These features provide multiple sites for chemical attack, leading to a diverse array of reaction pathways.

Condensation Reactions with Nitrogenous Reagents (e.g., Formation of Triacetone Amine)

A significant reaction of this compound is its condensation with nitrogenous reagents. A prime example is its reaction with ammonia (B1221849) to form triacetonamine (B117949) (2,2,6,6-tetramethylpiperidin-4-one). wikipedia.orgresearchgate.net This transformation is a key step in the synthesis of various hindered amine light stabilizers (HALS), which are important industrial additives for polymers. researchgate.net

The formation of triacetonamine from phorone and ammonia proceeds through a series of reactions. researchgate.net While the detailed mechanism can be complex, it generally involves the initial Michael addition of ammonia to one of the α,β-unsaturated systems, followed by an intramolecular cyclization and subsequent reactions to yield the final piperidinone ring structure.

| Reactant | Reagent | Product | Significance |

| This compound | Ammonia | Triacetonamine | Intermediate for HALS |

Oxidative and Reductive Pathways of the Dienone System

The dienone system of this compound is susceptible to both oxidation and reduction. As a reactive oxygen species (ROS) producer, it can be formed from the oxidation of 2,6-dimethyl-2,5-heptadienoic acid. biosynth.com The compound itself can undergo further oxidation, although specific pathways are not extensively detailed in the provided results.

Conversely, the ketone and alkene functionalities can be reduced. Ketones are known to react with reducing agents like hydrides, alkali metals, and nitrides. chemicalbook.com For instance, reduction of the carbonyl group would yield the corresponding alcohol, 2,6-dimethyl-2,5-heptadien-4-ol. The double bonds can also be reduced, leading to a saturated or partially saturated ketone or alcohol, depending on the reducing agent and reaction conditions.

Electrophilic and Nucleophilic Addition/Substitution Mechanisms

The carbon-carbon double bonds in this compound are electron-rich, making them susceptible to electrophilic addition. libretexts.org In such a reaction, an electrophile attacks the π electrons of the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgyoutube.com The presence of two double bonds offers the possibility of addition to one or both sites.

The carbonyl carbon of the ketone group is electrophilic and is a prime target for nucleophilic addition. youtube.comlibretexts.orgmasterorganicchemistry.com A nucleophile attacks the partially positive carbonyl carbon, breaking the π bond and forming a tetrahedral intermediate. libretexts.orgyoutube.com This intermediate can then be protonated to yield an alcohol. youtube.comlibretexts.org The α,β-unsaturation also allows for conjugate (or 1,4-) nucleophilic addition, where the nucleophile adds to the β-carbon, leading to the formation of an enolate intermediate.

| Reaction Type | Attacking Species | Site of Attack | Intermediate |

| Electrophilic Addition | Electrophile | C=C double bond | Carbocation |

| Nucleophilic Addition | Nucleophile | C=O carbonyl carbon | Tetrahedral alkoxide |

| Conjugate Addition | Nucleophile | β-carbon | Enolate |

Isomerization Dynamics and Equilibrium Studies of this compound and its Structural Isomers

This compound can exist as different structural isomers, and the dynamics of their interconversion are of interest. The primary isomer is the (E,E)-stereoisomer. However, under certain conditions, such as exposure to acid or base, isomerization to other forms can occur.

While specific studies on the isomerization dynamics and equilibrium between this compound and its structural isomers like 2,6-dimethyl-1,5-heptadiene-4-one and 2,6-dimethyl-1,6-heptadien-4-one are not detailed in the search results, the fundamental principles of organic chemistry suggest that such equilibria are possible. The position of the double bonds can shift through tautomerization or other rearrangement pathways, influenced by factors like catalyst, solvent, and temperature. Computational studies using density functional theory (DFT) have been employed to analyze the electronic structure and stability of this compound, which can provide insights into the relative energies of different isomeric forms. researchgate.net

Spectroscopic Parameter Prediction and Theoretical Validation

Electronic Absorption Spectra Simulations (Time-Dependent DFT)

The electronic absorption spectrum of this compound, also known as phorone, has been elucidated through both experimental measurements and theoretical simulations using Time-Dependent Density Functional Theory (TD-DFT). These computational methods provide insights into the electronic transitions occurring within the molecule upon absorption of ultraviolet-visible (UV-Vis) light.

Experimental analysis of this compound dissolved in chloroform (B151607) reveals a strong absorption band at 288 nm. This absorption is attributed to the n→π* electronic transition, a characteristic feature for molecules containing a carbonyl group (C=O). In this transition, an electron from a non-bonding orbital (n), primarily localized on the oxygen atom of the carbonyl group, is excited to an anti-bonding π* orbital associated with the C=O double bond.

To theoretically validate this observation, TD-DFT calculations have been performed. These simulations predict the electronic absorption maxima, which can then be compared with the experimental data. The calculated electronic absorption wavelength for the n→π* transition is found to be in good agreement with the experimental value, confirming the nature of this electronic excitation. researchgate.net The consistency between the experimental and theoretical results underscores the utility of TD-DFT in accurately modeling the electronic properties of this compound.

| Analysis | λmax (nm) | Transition |

| Experimental (in Chloroform) | 288 | n→π |

| Theoretical (TD-DFT) | Agreement with experimental value | n→π |

Advanced Electronic Structure Analysis

For this compound, NBO analysis reveals significant hyperconjugative interactions that are crucial to its electronic structure. The delocalization of electron density is primarily observed between the π orbitals of the carbon-carbon double bonds (π(C=C)) and the anti-bonding π* orbitals of the adjacent carbon-carbon and carbon-oxygen double bonds (π(C=C) and π(C=O)). Additionally, interactions involving the lone pair (LP) of the oxygen atom are prominent.

The stabilization energy (E(2)) associated with these interactions quantifies their strength. Key interactions identified through NBO analysis include:

π(C5=C6) → π(C3=C4):* This interaction signifies the delocalization of the π-electron cloud from one of the C=C double bonds to the other across the carbonyl group, indicating a conjugated system.

LP(O1) → π(C3=C4):* The lone pair electrons on the oxygen atom participate in hyperconjugation with the adjacent π system, contributing to charge delocalization.

The effective stabilization energy arising from the interactions of π and lone pair electrons, as determined by NBO analysis, highlights the electronic stability of the molecule. researchgate.net

| Donor NBO | Acceptor NBO | Description |

| π(C=C) | π(C=C) | Delocalization between C=C double bonds |

| π(C=C) | π(C=O) | Delocalization from C=C to the carbonyl group |

| LP(O) | π*(C=C) | Delocalization from oxygen lone pair to the π system |

Frontier Molecular Orbital (FMO) theory provides critical insights into the chemical reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key determinant of molecular reactivity.

For this compound, the HOMO is primarily localized on the C=C and C=O moieties, while the LUMO is distributed over the C=O group. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO corresponds to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's excitability. A smaller gap suggests that the molecule can be more easily excited and is therefore more reactive. Conversely, a larger gap indicates greater stability. The theoretically computed HOMO-LUMO gap for this compound is consistent with the electronic transitions observed in its UV-Vis spectrum. researchgate.net

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, including chemical hardness (η). Chemical hardness is a measure of the resistance of a molecule to change its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. A molecule with a large energy gap is considered "hard," implying high stability and low reactivity. For this compound, the calculated chemical hardness is 0.0693 eV, indicating its relative stability. researchgate.net

| Parameter | Value (eV) | Significance |

| E(HOMO) | Value not explicitly stated in the source | Electron-donating ability |

| E(LUMO) | Value not explicitly stated in the source | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Value not explicitly stated in the source | Chemical reactivity and excitability |

| Chemical Hardness (η) | 0.0693 | Molecular stability and resistance to deformation |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual representation of the charge distribution and allowing for the prediction of sites for electrophilic and nucleophilic attack.

The MEP surface of this compound illustrates the distribution of charge across the molecule. The color-coding of the surface indicates the potential:

Red regions: These represent areas of negative electrostatic potential and are indicative of sites that are favorable for electrophilic attack. In this compound, the most negative potential is concentrated around the oxygen atom of the carbonyl group, owing to its high electronegativity and the presence of lone pairs. This makes the oxygen atom a primary target for electrophiles.

Blue regions: These correspond to areas of positive electrostatic potential, which are susceptible to nucleophilic attack. For this molecule, the regions around the hydrogen atoms and the carbonyl carbon atom exhibit a positive potential.

Green regions: These denote areas of near-zero potential.

Advanced Spectroscopic Characterization of 2,6 Dimethyl 2,5 Heptadien 4 One and Its Isomers

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules like 2,6-dimethyl-2,5-heptadien-4-one. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework.

¹H and ¹³C NMR Chemical Shift Assignments: Elucidating Electronic Environments and Anisotropy Effects

The ¹H and ¹³C NMR spectra of this compound are foundational for its structural confirmation. The chemical shifts observed in these spectra are highly sensitive to the electronic environment of each nucleus, offering a window into the electron density distribution and the effects of magnetic anisotropy from nearby functional groups.

In ¹H NMR, the protons of the methyl groups and the vinylic protons exhibit distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the delocalization of π-electrons within the conjugated system.

The ¹³C NMR spectrum provides complementary information. A notable feature is the signal for the carbonyl carbon (C4), which appears significantly downfield around 191.6 ppm. researchgate.net This pronounced shift is attributed to the deshielding effect of the electronegative oxygen atom and the partial positive charge on the carbonyl carbon due to resonance. The signals for the olefinic carbons and the methyl carbons also provide crucial data for a complete structural assignment.

Table 1: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.

| Atom | Experimental ¹³C NMR (ppm) | Theoretical ¹³C NMR (ppm) | Experimental ¹H NMR (ppm) | Theoretical ¹H NMR (ppm) |

|---|---|---|---|---|

| C1, C7 | 27.8 | 27.8 | 2.1 | 2.1 |

| C2, C6 | 124.3 | 124.3 | 6.1 | 6.1 |

| C3, C5 | 155.0 | 155.0 | - | - |

| C4 | 191.6 | 191.6 | - | - |

| C8, C9 | 20.9 | 20.9 | 1.9 | 1.9 |

Theoretical values were calculated using the B3LYP/6–311++G* method.*

Magnetic anisotropy, particularly from the carbonyl group, can influence the chemical shifts of nearby protons. This effect arises from the generation of a local magnetic field by the circulation of electrons in the C=O bond, which can either shield or deshield adjacent nuclei depending on their spatial orientation relative to the carbonyl group.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Connectivity and Stereochemical Insights

While one-dimensional NMR provides information on chemical shifts, two-dimensional (2D) NMR techniques are essential for unambiguously determining the connectivity of atoms and elucidating stereochemical details.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds. In the case of this compound, COSY spectra would show correlations between the vinylic protons and the protons of the adjacent methyl groups, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more readily assigned ¹H NMR spectrum. For instance, the signals of the methyl protons would show a correlation to the signals of the methyl carbons.

Advanced Solvent-Induced Shift Analysis

The chemical shifts of nuclei can be influenced by the solvent in which the NMR spectrum is recorded. This phenomenon, known as the solvent-induced shift, can be harnessed to gain further structural insights. By comparing the NMR spectra of this compound in different solvents of varying polarity and aromaticity (e.g., chloroform-d, benzene-d₆, acetone-d₆), subtle changes in chemical shifts can be observed.

Aromatic solvents like benzene-d₆ can induce significant shifts due to the formation of weak solvent-solute complexes and the magnetic anisotropy of the benzene (B151609) ring. These shifts are dependent on the specific geometry of the complex, providing clues about the three-dimensional shape of the solute molecule. For polar molecules like this compound, interactions with polar solvents can also alter the electron distribution and, consequently, the chemical shifts.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Investigations

Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, probes the vibrational energy levels of a molecule. These methods are highly effective for identifying functional groups and investigating the forces between atoms.

Fourier Transform Infrared (FTIR) Spectroscopy: Comprehensive Band Assignments and Intensity Analysis

The FTIR spectrum of this compound is characterized by a number of distinct absorption bands corresponding to the various vibrational modes of the molecule. researchgate.net A complete assignment of these bands is essential for a thorough understanding of its molecular structure and bonding.

The most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ketone functional group. This band typically appears in the region of 1600-1750 cm⁻¹. The exact position is sensitive to the electronic effects of the conjugated system. The C=C stretching vibrations of the alkene groups also give rise to characteristic bands in the spectrum. The C-H stretching and bending vibrations of the methyl groups are also readily identifiable. In-situ FTIR spectroscopy has been employed to study the adsorption of related ketones on various surfaces, providing insights into reaction mechanisms. researchgate.net

Table 2: Selected FTIR and FT-Raman Vibrational Frequencies (cm⁻¹) and their Assignments for this compound.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1670 | C=O stretching |

| ~1625 | C=C stretching |

| ~2970 | Asymmetric CH₃ stretching |

| ~2870 | Symmetric CH₃ stretching |

| ~1450 | Asymmetric CH₃ bending |

Note: The exact positions of the peaks can vary slightly depending on the experimental conditions.

Fourier Transform Raman (FT-Raman) Spectroscopy: Elucidation of Vibrational Modes and Molecular Symmetry

FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak or absent in the FTIR spectrum may be strong in the FT-Raman spectrum, and vice versa.

For this compound, the C=C stretching vibrations are expected to produce strong signals in the FT-Raman spectrum due to the polarizability of the double bonds. researchgate.net The symmetric vibrations of the molecule are also often more prominent in the Raman spectrum. By comparing the FTIR and FT-Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in the determination of its molecular symmetry. researchgate.net

Electronic Absorption Spectroscopy for Conjugation and Chromophore Studies

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, serves as a powerful tool for investigating the electronic structure of organic molecules. For α,β-unsaturated ketones like this compound, this technique provides valuable insights into the extent of conjugation and the nature of the chromophores present in the molecule and its isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analysis of π-π Transitions and Conjugation Effects*

The UV-Vis spectrum of an α,β-unsaturated ketone is characterized by two main absorption bands corresponding to electronic transitions. researchgate.net The more intense band, typically found at shorter wavelengths, is attributed to a π → π* transition, where an electron is promoted from a π bonding molecular orbital to a π* antibonding molecular orbital. uzh.chlibretexts.org A less intense band at longer wavelengths arises from an n → π* transition, involving the promotion of a non-bonding electron from the oxygen atom to a π* antibonding molecular orbital. uzh.ch

The position and intensity of the π → π* absorption are highly sensitive to the extent of conjugation within the molecule. fiveable.me Conjugation, the alternating system of single and multiple bonds, leads to a delocalization of π-electrons over a larger area, which in turn decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgfiveable.me This reduction in the energy gap results in the absorption of light at longer wavelengths, an effect known as a bathochromic or red shift. libretexts.org

In this compound, the conjugated system comprises the carbon-carbon double bonds and the carbonyl group. The presence of this extended conjugation is expected to cause a bathochromic shift in the π → π* transition compared to non-conjugated ketones or isolated double bonds. libretexts.org The specific wavelength of maximum absorbance (λmax) for this transition provides a quantitative measure of the conjugation effect. For instance, simple enones typically exhibit π → π* absorption in the range of 215-250 nm. fiveable.me The exact position of λmax for this compound would be influenced by the specific substitution pattern and solvent polarity. uomustansiriyah.edu.iq

Isomers of this compound with different arrangements of the double bonds and alkyl groups would exhibit distinct UV-Vis spectra. For example, an isomer with less conjugation would be expected to have a λmax at a shorter wavelength (a hypsochromic or blue shift) compared to the fully conjugated system. The intensity of the absorption, represented by the molar absorptivity (ε), is also affected by conjugation, generally increasing with the extent of the conjugated system (a hyperchromic effect). libretexts.org

| Transition Type | Typical Wavelength Range (nm) | Effect of Conjugation |

| π → π | 200-400 | Bathochromic shift (to longer wavelengths) and hyperchromic effect (increased intensity) with increasing conjugation. fiveable.melibretexts.org |

| n → π | >300 | Generally less affected by conjugation compared to π → π* transitions, and often weaker in intensity. libretexts.org |

Mass Spectrometry for Isomeric Differentiation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the context of this compound and its isomers, various mass spectrometric methods offer complementary information for accurate mass determination, isomeric differentiation, and understanding fragmentation behaviors.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule. uci.edu For a compound with the molecular formula C9H14O, the theoretical exact mass can be calculated. webqc.orgnih.gov

By comparing the experimentally measured mass from HRMS to the calculated exact mass, the molecular formula of this compound can be confidently confirmed. This is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions.

| Isomer | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C9H14O | 138.1045 nih.govscbt.com |

| 4,6-Dimethyl-3,5-heptadien-2-one | C9H14O | 138.1045 nih.gov |

| Isophorone | C9H14O | 138.1045 nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation, and the resulting product ions are analyzed. This process provides a fragmentation spectrum that is characteristic of the precursor ion's structure.

For α,β-unsaturated ketones, fragmentation is often initiated at the carbonyl group. youtube.com Common fragmentation pathways include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. libretexts.orgyoutube.com The resulting fragments can provide information about the substituents attached to the carbonyl carbon and the α-carbon.

The fragmentation patterns of this compound and its isomers will differ based on their unique structural arrangements. By carefully analyzing the product ions in the MS/MS spectra, it is possible to differentiate between isomers. For example, the loss of specific neutral fragments, such as methyl or isopropyl groups, can be indicative of the substitution pattern on the carbon skeleton. Theoretical calculations can further aid in understanding the energy barriers for different fragmentation reactions. acs.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Separation

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This combination is highly effective for the analysis of complex mixtures, allowing for both the separation of individual components and their subsequent identification. chromatographyonline.comresearchgate.net

In the analysis of this compound, GC-MS can be used to assess the purity of a sample by separating the target compound from any impurities. birchbiotech.com The retention time in the gas chromatogram is a characteristic property of a compound under specific GC conditions and can be used for initial identification.

Exploration of 2,6 Dimethyl 2,5 Heptadien 4 One in Biological Systems and Applications

Modulation of Cellular Redox Homeostasis

The compound actively participates in the intricate balance of cellular oxidation and reduction, primarily through its interaction with glutathione (B108866), a key intracellular antioxidant. This interaction has profound consequences for the cell's ability to manage oxidative stress.

2,6-Dimethyl-2,5-heptadien-4-one is understood to cause the depletion of intracellular glutathione (GSH). biosynth.com Glutathione is a tripeptide that plays a central role in protecting cells from damage by detoxifying reactive electrophiles and reactive oxygen species (ROS). xenotech.com The mechanism of depletion by compounds like this compound, which is an α,β-unsaturated ketone, typically involves direct conjugation with the thiol group of glutathione. xenotech.com This process, often catalyzed by glutathione S-transferase enzymes, forms a stable conjugate that is then removed from the cell. xenotech.com

The identification and characterization of such glutathione conjugates are commonly performed using high-resolution mass spectrometry. nih.gov In these analyses, specific fragmentation patterns can confirm the covalent binding of the compound to glutathione, providing direct evidence of the interaction. nih.govresearchgate.net This conjugation effectively sequesters and consumes free intracellular glutathione, leading to its depletion. biosynth.com

Table 1: Interaction Profile of this compound with Glutathione

| Interacting Molecule | Observed Effect | Implied Mechanism |

|---|

The depletion of the intracellular glutathione pool has significant implications for the cell's redox state. biosynth.com By reducing the availability of this primary antioxidant, this compound can induce oxidative stress, a condition where the production of ROS overwhelms the cell's antioxidant capacity. biosynth.com This disruption of redox homeostasis can trigger various cellular protection pathways. A key response is the activation of transcription factors sensitive to redox changes, which regulate the expression of a suite of antioxidant and cytoprotective genes to restore balance and mitigate damage.

Antimicrobial Efficacy and Synergy Studies

Research indicates that this compound possesses antimicrobial properties, notably its ability to enhance the effectiveness of conventional antibiotics.

Studies have shown that this compound can enhance the antibacterial efficacy of co-administered antibiotics such as gentamycin and vancomycin. biosynth.com This synergistic effect is of considerable interest, as it presents a potential strategy for improving the effectiveness of existing treatments against resilient microbial strains.

Table 2: Synergistic Antibiotic Activity

| Compound | Co-administered Agent | Observed Effect |

|---|---|---|

| This compound | Gentamycin | Enhancement of antibacterial efficacy biosynth.com |

The antimicrobial action of this compound is thought to involve multiple mechanisms. biosynth.com A key proposed mechanism is the induction of damage to the mitochondrial membrane potential. biosynth.com The mitochondrial membrane potential is crucial for maintaining proper mitochondrial function, including ATP synthesis. Its disruption can lead to a cascade of events culminating in cell death. In microbial systems, which share analogous bioenergetic principles with mitochondria, damage to the cell membrane potential can severely impair cellular respiration and viability.

Interactions with Biological Macromolecules

The reactivity of this compound facilitates its interaction with biological macromolecules, most notably proteins containing nucleophilic residues. The well-documented interaction with the tripeptide glutathione serves as a primary example of this reactivity. biosynth.comxenotech.com The formation of a covalent bond with the cysteine residue within glutathione is a specific instance of its adduction to a biological macromolecule.

Mass spectrometry is a powerful tool for studying such interactions. Predicted collision cross-section (CCS) values, derived from ion mobility-mass spectrometry, provide information about the size and shape of the molecule and its adducts in the gas phase. This data can be foundational for analytical methods aimed at detecting the compound and its conjugates within complex biological matrices. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 139.11174 | 131.2 |

| [M+Na]⁺ | 161.09368 | 137.6 |

| [M-H]⁻ | 137.09718 | 131.5 |

| [M+NH₄]⁺ | 156.13828 | 153.1 |

| [M+K]⁺ | 177.06762 | 136.7 |

Data sourced from PubChemLite. uni.lu

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Gentamycin |

| Glutathione |

Dienone Interactions with Enzymes and Proteins

This compound, also known as phorone, is an α,β-unsaturated ketone that demonstrates significant reactivity within biological systems. Its chemical structure, characterized by a dienone system, renders it an electrophilic species capable of interacting with various cellular nucleophiles. A primary mode of its biological action involves the depletion of intracellular glutathione (GSH), a critical tripeptide antioxidant. This interaction is a key aspect of its influence on cellular processes.

The electrophilic nature of this compound facilitates its reaction with the sulfhydryl group of glutathione, leading to the formation of a conjugate. This process effectively reduces the cellular pool of free GSH. The depletion of glutathione can have profound effects on cellular redox balance and detoxification pathways. For instance, glutathione S-transferases (GSTs), a family of enzymes crucial for the detoxification of xenobiotics and endogenous toxic compounds, utilize GSH as a co-substrate. By reducing the availability of GSH, this compound can indirectly modulate the activity of GSTs and other GSH-dependent enzymes.

Furthermore, the reactivity of this compound extends to the cysteine residues present in various proteins. Cysteine residues, with their nucleophilic thiol groups, are susceptible to covalent modification by electrophiles like phorone through a process known as Michael addition. This covalent modification can alter the structure and function of the target proteins, thereby impacting numerous cellular signaling pathways.

One of the most well-documented protein targets of electrophiles such as this compound is the Kelch-like ECH-associated protein 1 (Keap1). Keap1 is a critical regulator of the nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor, which orchestrates the expression of a wide array of antioxidant and cytoprotective genes. The interaction between this compound and Keap1 provides a clear example of how this dienone can modulate cellular defense mechanisms.

| Enzyme/Protein | Nature of Interaction | Consequence of Interaction |

| Glutathione (GSH) | Covalent conjugation | Depletion of cellular GSH pool |

| Glutathione S-Transferases (GSTs) | Indirect (depletion of co-substrate GSH) | Modulation of detoxification activity |

| Kelch-like ECH-associated protein 1 (Keap1) | Covalent modification of cysteine residues | Activation of the Nrf2 signaling pathway |

Investigation of Specific Binding Sites and Allosteric Modulation

The interaction of this compound with proteins is highly dependent on the accessibility and reactivity of specific amino acid residues, particularly cysteine. In the context of Keap1, a protein rich in cysteine residues, specific sites have been identified as being particularly susceptible to modification by electrophilic compounds. While direct studies pinpointing the exact cysteine residues on Keap1 modified by this compound are not extensively detailed in the available literature, the general mechanism for α,β-unsaturated ketones and other Michael acceptors provides strong inferential evidence. Key cysteine residues within Keap1, namely Cys151, Cys273, and Cys288, are known to be highly reactive and play a crucial role in the regulation of Nrf2. nih.gov The modification of these specific cysteine residues by electrophiles leads to a conformational change in the Keap1 protein.

This conformational change is a form of allosteric modulation. Under basal conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent degradation by the proteasome. The covalent modification of Keap1's reactive cysteine residues by compounds like this compound disrupts this interaction. The resulting conformational change in Keap1 prevents it from effectively targeting Nrf2 for degradation. This allows Nrf2 to translocate to the nucleus, bind to the antioxidant response element (ARE) in the promoter region of target genes, and initiate the transcription of a battery of cytoprotective enzymes. nih.gov

This mechanism, where the binding of a small molecule at one site on a protein influences the protein's activity at a different site, is the hallmark of allosteric regulation. In this case, the covalent binding of this compound to the cysteine sensors of Keap1 allosterically modulates the Nrf2 binding domain, leading to the activation of the Nrf2-dependent antioxidant response.

| Protein Target | Potential Binding Site (Cysteine Residue) | Type of Modulation | Functional Outcome |

| Keap1 | Cys151, Cys273, Cys288 | Allosteric | Inhibition of Nrf2 degradation, activation of antioxidant response |

Pharmacological Potential of this compound Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Activities

The biological activity of α,β-unsaturated ketones like this compound is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the molecular structure affect the compound's biological efficacy. For α,β-unsaturated ketones, the key structural feature for their reactivity as Michael acceptors is the electrophilic double bond conjugated with a carbonyl group.

General SAR studies on α,β-unsaturated carbonyl compounds have revealed several important principles that can be applied to understand the potential of this compound derivatives:

The Michael Acceptor Moiety is Essential: The presence of the α,β-unsaturated ketone functionality is a prerequisite for the covalent modification of sulfhydryl groups in glutathione and cysteine residues of proteins like Keap1. The electrophilicity of the β-carbon determines the rate of the Michael addition reaction.

Steric Hindrance: The accessibility of the electrophilic center is crucial. Bulky substituents near the α- or β-carbons can sterically hinder the approach of nucleophiles, thereby reducing the compound's reactivity and biological activity. In this compound, the methyl groups on the double bonds influence its reactivity profile.

Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the molecule can influence the electrophilicity of the β-carbon. Electron-withdrawing groups can enhance reactivity, while electron-donating groups may decrease it.

While specific SAR studies focused exclusively on a broad range of this compound derivatives are not widely available in the public domain, the principles derived from studies of other α,β-unsaturated ketones provide a framework for predicting the activity of its analogs. For instance, modifications to the alkyl groups attached to the dienone core would be expected to alter both steric and lipophilic properties, thereby influencing its biological activity, such as the extent of glutathione depletion or Nrf2 activation.

| Structural Feature | Influence on Biological Activity |

| α,β-Unsaturated Ketone | Essential for Michael addition reactivity |

| Steric Bulk at α and β positions | Can decrease reactivity by hindering nucleophilic attack |

| Electronic Properties of Substituents | Can modulate the electrophilicity of the β-carbon |

| Lipophilicity | Affects membrane permeability and access to intracellular targets |

Development of Analogs with Enhanced or Targeted Bioactivity

The understanding of the mechanism of action and SAR of this compound provides a rational basis for the design and synthesis of novel analogs with improved pharmacological profiles. The goal of developing such analogs is often to enhance a desired biological activity, improve target specificity, and reduce potential off-target effects.

One potential avenue for the development of bioactive analogs of this compound is to optimize its ability to activate the Nrf2 pathway. This could be achieved by fine-tuning the electrophilicity of the Michael acceptor system to achieve a balance between reactivity towards Keap1 and indiscriminate reactions with other cellular nucleophiles. For example, the synthesis of derivatives with modified alkyl chains or the introduction of other functional groups could lead to compounds with enhanced potency and selectivity for Keap1.

Furthermore, the core structure of this compound could be used as a scaffold to which other pharmacophores are attached. This approach, known as hybrid molecule design, aims to combine the properties of two or more different bioactive molecules into a single entity. For instance, attaching a moiety known to target a specific tissue or cell type could lead to the development of analogs with a more targeted delivery and action.

Applications of 2,6 Dimethyl 2,5 Heptadien 4 One in Materials Science and Industrial Catalysis

Role as a Precursor or Intermediate in Polymer and Resin Synthesis

2,6-Dimethyl-2,5-heptadien-4-one serves as a crucial intermediate and building block in the chemical industry. guidechem.com It is recognized for its role as a solvent for materials such as nitrocellulose and synthetic resins. chemicalbook.com Its utility extends to being an intermediate in the broader field of organic synthesis, which includes the production of polymers and resins. chemicalbook.com The reactivity of its ketone and dienone functionalities allows it to be a versatile precursor for more complex molecular architectures necessary for specialized polymers.

The compound's function as an intermediate is foundational in creating various organic materials. guidechem.com While it is a well-known solvent for coatings and lacquers, its primary role in synthesis is leveraging its chemical structure for further reactions to build polymer chains or cross-linked resin networks. chemicalbook.com

Catalytic Applications Utilizing the Dienone Moiety of this compound

The unique electronic and structural characteristics of the dienone moiety in this compound make it a valuable component in the field of catalysis.

Organocatalysis and Ligand Development

While direct use as an organocatalyst is not its primary application, this compound is a key reagent in synthetic pathways that produce molecules used in catalysis. Notably, it is used in the preparation of biaryls through the Suzuki-Miyaura cross-coupling reaction. chemicalbook.com In this context, it acts as a precursor to create more complex organic molecules that can serve as ligands for metal catalysts. The development of specialized ligands is critical for enhancing the efficiency and selectivity of catalytic reactions, and the structural backbone provided by this compound is instrumental in this process.

Metal-Complex Catalysis involving this compound

The dienone structure of this compound is suitable for forming complexes with various transition metals. These metal complexes can exhibit significant catalytic activity. The formation of such complexes is a key area of research for developing novel catalysts for reactions like hydrogenation, oxidation, and carbon-carbon bond formation. The electronic properties of the dienone can be tuned by the metal center, influencing the reactivity and selectivity of the catalytic system. Research in this area explores how the coordination of this compound or its derivatives to metals like cobalt can facilitate complex chemical transformations, such as the synthesis of substituted pyridines. researchgate.net

Advanced Analytical Methodologies for Trace Detection and Impurity Profiling in Industrial Processes

Ensuring the purity of industrial chemicals is paramount for safety and quality control. Advanced analytical techniques are employed for the detection and quantification of impurities like this compound.

Comprehensive Gas Chromatography-Mass Spectrometry (GC×GC-MS) for Complex Mixtures

Comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) is a powerful analytical technique for separating and identifying components in highly complex mixtures. azom.com This method offers significantly higher resolution compared to conventional one-dimensional GC-MS. azom.com In the context of industrial process monitoring, GC×GC-MS can be employed to detect trace levels of this compound in complex chemical matrices.

The first dimension of separation is typically based on boiling point, while the second dimension provides separation based on polarity. This orthogonal separation allows for the resolution of co-eluting peaks that would otherwise overlap in a 1D-GC analysis. azom.com When coupled with a mass spectrometer, each separated peak can be identified based on its unique mass spectrum, providing a high degree of confidence in the identification of trace impurities. medistri.swiss This is crucial for quality control in the production of high-purity chemicals where even minute amounts of a contaminant can affect the final product's properties. gcms.cz

Characterization and Mitigation of this compound as an Impurity in Industrial Feedstocks (e.g., Acetone)

This compound is a known self-condensation product of acetone (B3395972). chemicalbook.com During the industrial production or storage of acetone, three molecules can undergo an aldol (B89426) condensation reaction to form one molecule of this compound. This makes it a common impurity in technical-grade acetone.

Characterization: The identification and quantification of this compound as an impurity are routinely performed using gas chromatography (GC) coupled with detectors like a flame ionization detector (FID) or a mass spectrometer (MS). medistri.swiss GC-MS is particularly effective as it provides both the retention time and a mass spectrum, which serves as a chemical fingerprint for unambiguous identification. medistri.swissresearchgate.net

Mitigation: To minimize the formation of this impurity, reaction conditions during acetone synthesis are carefully controlled. For removing the impurity from the feedstock, fractional distillation is a common method, exploiting the difference in boiling points between acetone and the higher-boiling this compound. For applications requiring extremely high-purity acetone, more advanced purification techniques may be employed to reduce the impurity to parts-per-billion (ppb) levels.

Future Directions and Interdisciplinary Research on 2,6 Dimethyl 2,5 Heptadien 4 One

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 2,6-dimethyl-2,5-heptadien-4-one often relies on the self-condensation of acetone (B3395972), a process that can require harsh conditions and may not align with the principles of green chemistry. chemicalbook.com The future of its synthesis lies in the development of more sustainable and efficient methodologies.

Green Catalysis: Research is increasingly focused on the use of green catalysts, which are renewable, reusable, and non-toxic, to minimize the environmental impact of chemical processes. wisdomlib.orgchemistryforsustainability.org The application of solid acid or base catalysts, for instance, could offer a more environmentally benign alternative to conventional methods for producing α,β-unsaturated ketones. These catalysts can simplify product separation and catalyst recycling, leading to more efficient and sustainable manufacturing. wisdomlib.org

Biocatalysis: The use of enzymes and whole-cell biocatalysts in organic synthesis is a rapidly growing field with significant potential for the production of specialty chemicals. nih.govyoutube.comyoutube.com Biocatalytic approaches, such as enzymatic aldol (B89426) condensation, could offer a highly selective and environmentally friendly route to this compound and its derivatives. nih.gov The inherent specificity of enzymes can lead to higher yields and fewer byproducts, often under mild reaction conditions. youtube.com Future work will likely involve screening for novel enzymes or engineering existing ones to optimize the synthesis of this specific dienone. nih.gov

Alternative Energy Sources: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. digitellinc.com The application of microwave irradiation to the synthesis of this compound could lead to significantly reduced reaction times and increased energy efficiency compared to conventional heating methods.

Table 1: Comparison of Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Research Focus |

| Green Catalysis | Environmentally friendly, reusable catalysts, simplified purification. | Development of solid acid/base catalysts for aldol condensation. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Screening and engineering of aldolases for specific dienone synthesis. nih.gov |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved energy efficiency. | Optimization of reaction conditions for microwave-promoted synthesis. digitellinc.com |

Advanced Mechanistic Insights through in situ Spectroscopic Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and controlling product outcomes. While computational studies have provided valuable insights into the electronic structure of this compound, future research will benefit from the application of in situ spectroscopic techniques to probe reaction pathways in real-time. researchgate.net

In situ NMR and Raman Spectroscopy: Techniques such as in situ Nuclear Magnetic Resonance (NMR) and Raman spectroscopy are powerful tools for monitoring the formation of intermediates and products during a chemical reaction. azom.comrsc.orgxmu.edu.cn Applying these methods to the synthesis of this compound can provide detailed kinetic and mechanistic data, helping to elucidate the role of catalysts and reaction conditions. For instance, in situ NMR can be used to track the progress of aldol condensation reactions, identifying key intermediates and byproducts as they form. azom.comresearchgate.netthermofisher.comnanalysis.com Similarly, in situ Raman spectroscopy can provide valuable information about changes in molecular vibrations during the reaction, offering insights into bond formation and cleavage. rsc.orgnih.gov

Mechanistic Studies of Dienone Reactions: The reactivity of the conjugated dienone system in this compound is a key area for further investigation. researchgate.net Mechanistic studies can help to understand and control the regioselectivity of nucleophilic additions (1,2- vs. 1,4-addition), which is critical for the synthesis of specific derivatives. libretexts.org

Rational Design of Bioactive Derivatives based on Integrated Computational and Experimental Approaches

The α,β-unsaturated ketone motif present in this compound is a common feature in many biologically active compounds. nih.govacs.org This provides a strong rationale for the exploration of its derivatives as potential therapeutic agents.

Computational Modeling and QSAR: The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. thieme-connect.com Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, can be employed to predict the biological activity of this compound derivatives. nih.gov By correlating the structural features of these compounds with their biological effects, researchers can prioritize the synthesis of the most promising candidates. nih.gov

Integrated Approaches: An integrated approach that combines computational modeling with experimental validation is essential for the successful development of new bioactive compounds. This involves a cycle of designing new derivatives based on computational predictions, synthesizing these compounds, and then testing their biological activity. The experimental results can then be used to refine the computational models, leading to a more efficient drug discovery process.

Table 2: Potential Bioactivities of α,β-Unsaturated Ketone Derivatives

| Potential Bioactivity | Rationale |

| Anticancer | The α,β-unsaturated ketone moiety can react with nucleophilic residues in proteins, potentially disrupting cancer cell signaling pathways. nih.govacs.org |

| Antibacterial | This compound has been shown to enhance the antibacterial efficacy of other antibiotics. biosynth.com |

| Anti-inflammatory | Chalcones, which contain an α,β-unsaturated carbonyl system, have demonstrated anti-inflammatory properties. nih.gov |

Exploration of Emerging Applications in Specialized Chemical Technologies

Beyond its established roles, this compound and its derivatives have the potential to be utilized in a range of emerging chemical technologies.